Cas no 1698027-00-7 (tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate)

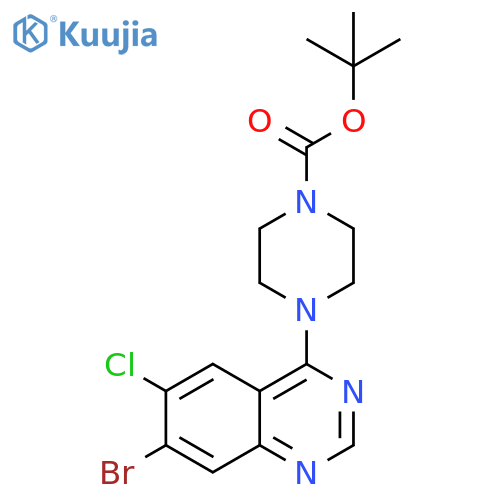

1698027-00-7 structure

商品名:tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

CAS番号:1698027-00-7

MF:C17H20BrClN4O2

メガワット:427.723301887512

MDL:MFCD31555251

CID:4611504

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

- tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate(WXC04824)

- 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-4-quinazolinyl)-, 1,1-dimethylethyl ester

-

- MDL: MFCD31555251

- インチ: 1S/C17H20BrClN4O2/c1-17(2,3)25-16(24)23-6-4-22(5-7-23)15-11-8-13(19)12(18)9-14(11)20-10-21-15/h8-10H,4-7H2,1-3H3

- InChIKey: MXCAHKDRUSKPGB-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCN(C2=C3C(=NC=N2)C=C(Br)C(Cl)=C3)CC1

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107871-1g |

tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 97% | 1g |

¥10335 | 2023-04-10 | |

| Chemenu | CM430030-100mg |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 95%+ | 100mg |

$289 | 2022-09-02 | |

| Chemenu | CM430030-1g |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 95%+ | 1g |

$1062 | 2022-09-02 | |

| eNovation Chemicals LLC | D773208-100mg |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 95% | 100mg |

$405 | 2023-09-04 | |

| Chemenu | CM430030-250mg |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 95%+ | 250mg |

$535 | 2022-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107871-100mg |

tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 97% | 100mg |

¥3101 | 2023-04-10 | |

| eNovation Chemicals LLC | D773208-1g |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 95% | 1g |

$1320 | 2023-09-04 | |

| Chemenu | CM430030-5g |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 95%+ | 5g |

$3173 | 2022-09-02 | |

| eNovation Chemicals LLC | D773208-250mg |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 95% | 250mg |

$690 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107871-250mg |

tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate |

1698027-00-7 | 97% | 250mg |

¥5171 | 2023-04-10 |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1698027-00-7 (tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate) 関連製品

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬